![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)

6-Methylene-[1,4]dioxepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

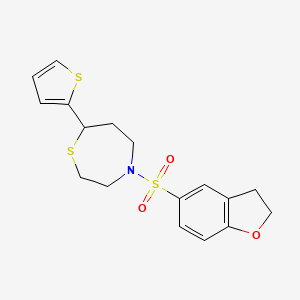

6-Methylene-[1,4]dioxepane (CAS No. 28544-86-7) is a cyclic organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . It is also known as 6-methylidene-1,4-dioxepane . This compound belongs to the class of cyclic ketene acetals (CKAs) and has potential applications in polymer synthesis and material design.

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring containing an oxygen atom and a double bond. The exo-methylene group contributes to its reactivity and potential for ring-opening polymerization .

Chemical Reactions Analysis

This compound can undergo radical ring-opening polymerization, leading to the formation of linear polyesters. The mechanism involves the generation of a ring-opened radical, which subsequently propagates the polymer chain. The resulting polymers exhibit various functional groups in their backbone, such as ethers and esters .

Scientific Research Applications

1. Biodegradable Drug Carriers

6-Methylene-[1,4]dioxepane derivatives, such as 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), have been utilized in the synthesis of polymeric nanoparticles. These nanoparticles, obtained via free-radical copolymerization, show potential as biodegradable drug carriers. They exhibit excellent cellular uptake and drug delivery properties, especially in delivering drugs like paclitaxel effectively to target cells like HeLa cells (Siebert et al., 2012).

2. Free Radical Ring-Opening Polymerization

The compound 2-Methylene-1,3-dioxepane, closely related to this compound, has been used in free radical ring-opening polymerization to form materials like poly-ϵ-caprolactone. This process introduces ester functionality into the backbone of addition polymers, which is significant in the creation of certain polymer structures (Bailey, Ni, & Wu, 1982).

3. Degradable PEG-Based Copolymers

Cyclic ketene acetals including 2-methylene-1,3-dioxepane (MDO) have been copolymerized with oligo(ethylene glycol) methyl ether methacrylate for biomedical applications. The copolymerization leads to the creation of degradable PEG-based copolymers, useful in fields like drug delivery and tissue engineering (Delplace et al., 2013).

4. Synthesis of Cyclic Ethers

6-Methylene-l,3-dioxepanes have been involved in reactions to yield novel 4-formyltetrahydropyrans, showcasing their utility in synthesizing diverse cyclic ethers. These compounds have potential applications in various fields of organic chemistry and material science (Okuma et al., 2005).

5. Biodegradable Polymeric Prodrugs

Functional 2-methylene-1,3-dioxepane (MDO) terpolymers serve as a platform for constructing biodegradable polymeric prodrugs. These are used for intracellular drug delivery, offering a versatile strategy for fabricating biodegradable polymeric prodrug nanocarriers with applications in cancer therapy and targeted drug delivery (Cai et al., 2014).

Mechanism of Action

The radical ring-opening polymerization of 6-Methylene-[1,4]dioxepane proceeds via reversible addition-fragmentation transfer (RAFT) mechanism. This process allows for controlled polymerization, resulting in polymers with well-defined molecular weights and narrow distributions. The ability to tune the molecular weight by adjusting the monomer-to-initiator ratio demonstrates the “living” nature of this polymerization .

Safety and Hazards

properties

IUPAC Name |

6-methylidene-1,4-dioxepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXYFBLUOIXBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)

![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)

![8-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794331.png)

![1-[5-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2794332.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2794334.png)

![3,6-Dimethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794335.png)